
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that is presumed to have unique properties due to the presence of the isopropoxy and trifluoromethyl groups on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar molecules, which can be extrapolated to hypothesize about the properties and reactivity of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of organoboronic acids or boronate esters as intermediates. For example, the paper on 2,4-bis(trifluoromethyl)phenylboronic acid discusses its use as a catalyst in dehydrative amidation reactions, suggesting that similar compounds can be synthesized through catalytic methods that may involve the formation of mixed anhydrides . Although the synthesis of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid is not explicitly described, it is likely that similar synthetic routes could be employed.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is significantly influenced by the substituents on the phenyl ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the acidity and reactivity of the boronic acid. The study on (trifluoromethoxy)phenylboronic acids provides insights into how the position of a substituent affects the molecular and crystal structures, as well as the formation of hydrogen-bonded dimers in the solid state . These findings can be indicative of the structural characteristics that 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid may exhibit.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo various chemical reactions, including coupling reactions and the formation of boronate complexes. The ortho-substituent in 2,4-bis(trifluoromethyl)phenylboronic acid, for example, plays a crucial role in its catalytic activity by preventing the coordination of amines, which accelerates amidation . This suggests that the isopropoxy group in the 4-position of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid could similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are greatly affected by their substituents. The acidity, solubility, and stability can vary widely. The research on (trifluoromethoxy)phenylboronic acids, which are structurally related to the compound of interest, shows that the acidity of these compounds is influenced by the position of the substituent, with the ortho isomer being the least acidic . This information can be used to infer that the physical and chemical properties of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid would also be affected by its isopropoxy and trifluoromethyl groups, potentially leading to unique behavior in solution and in reactions.
Applications De Recherche Scientifique
1. Suzuki–Miyaura Coupling
- Application Summary: This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The outcomes of these reactions are typically new carbon-carbon bonds. The exact products would depend on the specific reactants used in the coupling .
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary: This compound can be used in the protodeboronation of pinacol boronic esters. This is a valuable but underdeveloped transformation .
- Results or Outcomes: The outcomes of these reactions are typically new organic compounds. The exact products would depend on the specific reactants used in the reaction .
3. Synthesis of Biologically Active Molecules
- Application Summary: This compound is used as a reactant in the synthesis of various biologically active molecules .
- Results or Outcomes: The outcomes of these reactions are typically new biologically active molecules. The exact products would depend on the specific reactants used in the synthesis .
4. Lactate Dehydrogenase Inhibitors
- Application Summary: This compound is used in the synthesis of lactate dehydrogenase inhibitors, which can be used against cancer cell proliferation .
- Results or Outcomes: The outcomes of these reactions are typically new lactate dehydrogenase inhibitors. The exact products would depend on the specific reactants used in the synthesis .
5. PAI-1 Inhibition
- Application Summary: This compound is used in the synthesis of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition . PAI-1 (Plasminogen Activator Inhibitor-1) is a protein that in humans is encoded by the SERPINE1 gene. Elevated levels of PAI-1 have been correlated with various diseases such as cardiovascular disease and cancer .
- Results or Outcomes: The outcomes of these reactions are typically new PAI-1 inhibitors. The exact products would depend on the specific reactants used in the synthesis .
6. Antituberculosis Drugs
- Application Summary: This compound is used in the synthesis of PA-824 analogs for use as antituberculosis drugs . Tuberculosis (TB) is a potentially serious infectious disease that mainly affects your lungs. The bacteria that cause tuberculosis are spread from one person to another through tiny droplets released into the air via coughs and sneezes .
- Results or Outcomes: The outcomes of these reactions are typically new antituberculosis drugs. The exact products would depend on the specific reactants used in the synthesis .
Safety And Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Orientations Futures
The future directions for the study and application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid and similar compounds could involve further exploration of their antimicrobial properties . Additionally, their use in the synthesis of other compounds and in various chemical reactions could be further explored .
Propriétés
IUPAC Name |
[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-7-3-4-9(11(15)16)8(5-7)10(12,13)14/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWMPOPSYRZCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621625 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313545-40-3 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

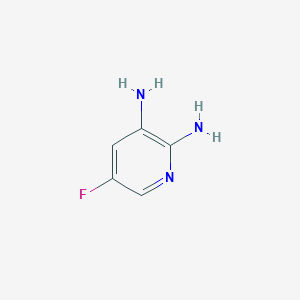
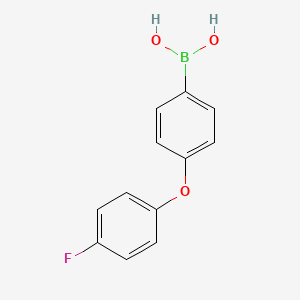
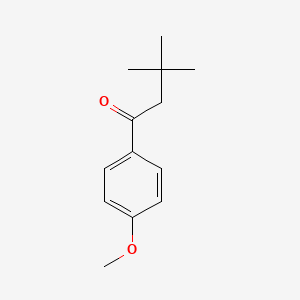

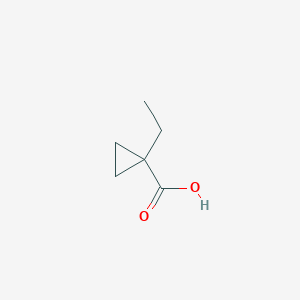
![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)
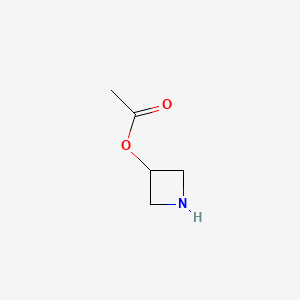
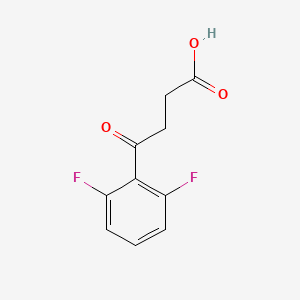

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)